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MitoP-d15

Cat. No.: B1164257
M. Wt: 464.4
InChI Key: SVALDZORJHFRCU-CORGUAOTSA-N
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Description

Contextualization of Mitochondrial Reactive Oxygen Species (ROS) in Cellular Physiology

Mitochondria, often referred to as the powerhouses of the cell, are primary sites of reactive oxygen species (ROS) generation, predominantly through the process of oxidative phosphorylation in the electron transport chain wikipedia.orgsigmaaldrich.comuni.luwikipedia.orgnih.gov. The main ROS produced in mitochondria are superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂) wikipedia.orgsigmaaldrich.com. While historically viewed solely as toxic byproducts leading to cellular damage and implicated in numerous pathologies including aging, cancer, and neurodegeneration, it is now well-established that mitochondrial ROS also function as critical signaling molecules wikipedia.orguni.luwikipedia.orgnih.gov.

Controlled levels of mitochondrial ROS are involved in regulating a variety of cellular and developmental processes, including proliferation, differentiation, apoptosis, calcium signaling, immune responses, and stress adaptation wikipedia.orgsigmaaldrich.comuni.lunih.gov. They can influence cellular signaling pathways and contribute to the maintenance of cellular oxidative homeostasis. However, an imbalance between ROS production and antioxidant defense leads to oxidative stress, resulting in damage to lipids, proteins, and DNA, and contributing to mitochondrial dysfunction and various disease states sigmaaldrich.comuni.lu.

Evolution of Mitochondria-Targeted Probes for Oxidative Stress Assessment

Given the central role of mitochondria in ROS production and signaling, the development of tools to specifically measure ROS within this organelle has been a significant area of research. Early methods for assessing cellular oxidative stress often lacked specificity for subcellular compartments. The need for localized measurements led to the design of mitochondria-targeted probes.

A common strategy for targeting molecules to mitochondria exploits the negative mitochondrial membrane potential across the inner mitochondrial membrane. Lipophilic cations, such as the triphenylphosphonium (TPP) cation, are readily accumulated within the mitochondrial matrix due0 to this electrochemical gradient nih.gov. This principle has been widely applied in the design of various mitochondria-targeted probes.

Examples of such probes include fluorescent indicators like MitoSOX Red, which is often used to detect mitochondrial superoxide, although its specificity has been debated due to potential oxidation by other ROS. While fluorescent probes offer real-time imaging capabilities, quantitative measurement of specific ROS species within mitochondria can be challenging due to factors like probe localization, potential off-target reactions, and signal interpretation.

This challenge spurred the development of mass spectrometry-based approaches, which offer higher specificity and sensitivity for quantifying target molecules. The MitoB/MitoP system emerged as a ratiometric mass spectrometry probe specifically designed to measure mitochondrial hydrogen peroxide (H₂O₂). MitoB, a mitochondria-targeted probe containing an arylboronic acid group, reacts selectively with H₂O₂ in the mitochondrial matrix to form MitoP, a phenol (B47542) product. The ratio of MitoP to the remaining MitoB, typically quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a measure of mitochondrial H₂O₂ levels.

Rationale for Deuterated Compounds in Quantitative Biological Studies

Stable isotope labeling, including the use of deuterium (B1214612) (²H or D), is a powerful technique in quantitative biological studies, particularly when coupled with mass spectrometry. Deuterium is a stable, non-radioactive isotope of hydrogen that can be incorporated into molecules through various methods.

The primary rationale for using deuterated compounds in quantitative biological studies includes:

Internal Standards for Quantification: Deuterated analogs of target molecules are widely used as internal standards in mass spectrometry-based quantification. Because the deuterated standard is chemically identical to the unlabeled analyte except for the isotopic substitution, it behaves similarly during sample preparation, extraction, and chromatographic separation. This allows for accurate and precise quantification of the endogenous or unlabeled compound by comparing the signal intensity of the analyte to that of the spiked internal standard.

Metabolic Tracing and Flux Analysis: Deuterium labeling can be used to trace the metabolic fate of molecules and quantify metabolic fluxes. By introducing a deuterated precursor into a biological system and measuring the incorporation of deuterium into downstream metabolites over time using mass spectrometry, researchers can gain insights into reaction rates and pathway activities.

Enhanced Stability and Detection: Deuteration can sometimes enhance the chemical and metabolic stability of a compound due to the kinetic isotope effect, where a bond to deuterium is stronger than a bond to hydrogen and may be cleaved more slowly by enzymes. Deuterium labeling also alters the mass-to-charge ratio (m/z) of the molecule, allowing it to be distinguished from its unlabeled counterpart in mass spectrometry, which can improve detection sensitivity and specificity, especially in complex biological matrices.

Deuterated water (D₂O) is a cost-effective and versatile source of deuterium for metabolic labeling in various biological systems. The incorporation of deuterium into C-H bonds occurs through metabolic processes.

Overview of MitoP-d15 as a Specialized Research Tool

This compound is a deuterated analog of MitoP, specifically designed to serve as an internal standard for the quantitative determination of MitoP in biological samples using mass spectrometry. It is a key component of the MitoB/MitoP ratiometric mass spectrometry method for measuring mitochondrial matrix H₂O₂.

The structure of this compound incorporates the mitochondria-targeting triphenylphosphonium cation linked to a phenyl group that is hydroxylated at the meta position, characteristic of the MitoP structure. Crucially, this compound contains 15 deuterium atoms (d15). This deuterium labeling provides a distinct mass shift compared to unlabeled MitoP, enabling their simultaneous detection and quantification by mass spectrometry (typically LC-MS/MS).

In the MitoB/MitoP assay, MitoB is administered to cells or organisms, accumulates in the mitochondrial matrix, and reacts with H₂O₂ to produce MitoP. After a suitable incubation period, the biological sample is processed, and MitoP and residual MitoB are extracted. Deuterated internal standards, including this compound and often a deuterated version of MitoB (MitoB-d15), are added to the sample during extraction or processing. The ratio of unlabeled MitoP to unlabeled MitoB is then determined by mass spectrometry, with the signals normalized to their respective deuterated internal standards (this compound and MitoB-d15) to account for variations in extraction efficiency and ionization. This ratiometric measurement provides a quantitative assessment of the average mitochondrial matrix H₂O₂ concentration over the incubation period.

Research findings have demonstrated the utility of this compound in quantifying mitochondrial oxidative stress. For instance, studies in Parkinson's disease models have utilized this compound to detect lipid peroxidation products, highlighting its application in assessing oxidative damage endpoints. The isotopic stability conferred by deuteration is advantageous for such quantitative analyses, potentially offering improved performance compared to non-deuterated analogs in certain applications.

The use of this compound, in conjunction with MitoB and mass spectrometry, represents a significant advancement in the ability to quantitatively measure mitochondrial hydrogen peroxide in complex biological systems, providing valuable insights into the role of mitochondrial ROS in health and disease.

Detailed Research Findings (Illustrative Data Table Concept)

While specific raw data tables were not directly extracted from the search results, the findings indicate quantitative measurements are made using the MitoB/MitoP system with deuterated standards. An illustrative representation of the type of quantitative data generated using this compound as an internal standard is shown below. This conceptual table demonstrates how the ratio of MitoP to MitoB is used to infer mitochondrial H₂O₂ levels in different conditions.

Sample GroupMitoP/MitoB Ratio (Arbitrary Units)Inferred Mitochondrial H₂O₂ LevelNotes
Control CellsXBasalRepresents typical physiological conditions.
Oxidative Stress Model AY (Y > X)ElevatedIndicates increased mitochondrial H₂O₂ production in this model.
Treatment Group BZ (Z < Y)Reduced (compared to Model A)Suggests the treatment mitigated the increase in mitochondrial H₂O₂.

Note: The values (X, Y, Z) are illustrative and would be specific quantitative data derived from LC-MS/MS analysis using this compound and MitoB-d15 as internal standards in actual research studies.

This type of quantitative data, facilitated by the use of deuterated internal standards like this compound, allows researchers to compare mitochondrial H₂O₂ levels across different experimental conditions, providing insights into the mechanisms underlying oxidative stress and the efficacy of potential interventions.

Properties

Molecular Formula

C25H7D15OP · Br

Molecular Weight

464.4

InChI

InChI=1S/C25H21OP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,13D,14D,15D,16D,17D,18D;

InChI Key

SVALDZORJHFRCU-CORGUAOTSA-N

SMILES

OC1=CC=CC(C[P+](C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])(C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H])=C1.[Br-]

Synonyms

MitoPhenol-d15

Origin of Product

United States

Molecular Design and Mechanistic Underpinnings of Mitop D15 Functionality

Triphenylphosphonium Moiety: Principle of Mitochondrial Accumulation and Targeting

Both MitoB and its product MitoP (including the deuterated MitoP-d15) contain a lipophilic triphenylphosphonium (TPP) cation. caymanchem.combiomol.comnih.govspringernature.comnih.gov This positively charged moiety is key to their accumulation within the mitochondrial matrix. Mitochondria maintain a substantial negative membrane potential across their inner membrane, typically around -150 to -180 mV. acs.org The positive charge of the TPP group drives the electrophoretic accumulation of these compounds into this negatively charged environment. nih.govspringernature.comnih.gov This targeting mechanism allows MitoB to concentrate specifically within mitochondria, where it can react with locally produced H2O2. nih.govspringernature.comnih.govnih.govresearchgate.netcaymanchem.com The accumulation is driven by both the plasma membrane potential and the mitochondrial membrane potential, resulting in MitoB being predominantly located within mitochondria in vivo. researchgate.net

Deuteration Strategy: Impact on Analytical Stability and Detection Sensitivity

This compound is specifically synthesized with deuterium (B1214612) atoms incorporated into its structure. The formal name indicates it is a triphenyl-d15-phosphonium derivative, meaning 15 hydrogen atoms on the phenyl rings of the triphenylphosphonium moiety have been replaced by deuterium. caymanchem.combiomol.comcaymanchem.combioscience.co.uk This deuteration serves a critical purpose in the analytical quantification method.

The primary role of this compound is to serve as an internal standard for the quantification of endogenous MitoP by mass spectrometry, specifically using techniques like LC-MS/MS. caymanchem.combiomol.comcaymanchem.combioscience.co.uk The presence of deuterium atoms significantly increases the mass-to-charge ratio (m/z) of this compound compared to the non-deuterated MitoP. researchgate.net This mass difference allows this compound and MitoP to be clearly distinguished and quantified simultaneously within a biological sample using mass spectrometry. caymanchem.combiomol.comcaymanchem.comresearchgate.net

Using a deuterated internal standard like this compound helps to correct for variations that can occur during sample preparation, extraction, and mass spectrometry analysis, thereby improving the accuracy and reliability of the quantification of endogenous MitoP. caymanchem.comcaymanchem.com The deuteration also enhances the metabolic stability of the compound and minimizes isotopic interference during mass spectrometry analysis compared to non-deuterated analogs. While MitoB lacks deuterium, MitoB-d15 is also used as a deuterated internal standard for quantifying MitoB, further enhancing the ratiometric measurement accuracy. springernature.comcaymanchem.comcaymanchem.combiologists.com

Reaction Mechanism of this compound Precursor (MitoB) with Mitochondrial Hydrogen Peroxide

This compound itself is not directly involved in the reaction with H2O2; it is the product of the reaction between its precursor, MitoB, and mitochondrial H2O2. MitoB contains an arylboronic acid moiety in addition to the TPP group. caymanchem.combiomol.comnih.govcaymanchem.comcaymanchem.com This arylboronic acid group is designed to react selectively with hydrogen peroxide. caymanchem.combiomol.comnih.govcaymanchem.comcaymanchem.com

Within the mitochondrial matrix, the arylboronic acid moiety of MitoB undergoes an oxidation reaction initiated by hydrogen peroxide. The reaction converts the arylboronic acid into a phenol (B47542). nih.govresearchgate.netcaymanchem.com This conversion yields MitoP. caymanchem.combiomol.comnih.govresearchgate.netcaymanchem.com The reaction is thought to involve a peroxidative cleavage of the carbon-boron bond. The rate of this reaction is relatively slow (~3.8 M⁻¹s⁻¹ at pH 8.0, 25°C), which helps ensure the reaction is contained within the mitochondria and does not significantly disrupt cytoplasmic H2O2 levels. caymanchem.com

The chemical transformation can be represented generally as: MitoB + H₂O₂ → MitoP + B(OH)₃

This reaction is relatively specific for hydrogen peroxide compared to other reactive oxygen or nitrogen species like superoxide (B77818), nitric oxide, or lipid peroxides, although it can also react with peroxynitrite. nih.govresearchgate.netresearchgate.net

Formation and Significance of this compound as a Quantitative Biomarker of Mitochondrial H2O2

This compound is not formed endogenously; it is a synthetic, isotopically labeled compound used in the analytical process. Its significance lies in its role as a crucial tool for the quantitative measurement of mitochondrial H2O2.

Following the administration of MitoB to a biological system (cells, tissues, or whole organisms), MitoB accumulates in the mitochondrial matrix and reacts with the endogenous H2O2 present there, forming MitoP. nih.govspringernature.comnih.govnih.govresearchgate.netcaymanchem.com After a period of incubation, the biological sample is processed, and known amounts of deuterated internal standards, specifically MitoB-d15 and this compound, are added. springernature.comcaymanchem.comresearchgate.netcaymanchem.combiologists.com The compounds are then extracted and quantified using LC-MS/MS. springernature.comnih.govresearchgate.netcaymanchem.comresearchgate.netcaymanchem.combiologists.com

The ratio of the measured amount of MitoP to the measured amount of remaining MitoB (the MitoP/MitoB ratio) is directly proportional to the average mitochondrial matrix H2O2 concentration over the incubation period. caymanchem.combiomol.comnih.govspringernature.comnih.govresearchgate.netcaymanchem.comresearchgate.netcaymanchem.comcaymanchem.com this compound and MitoB-d15 are used to create standard curves and correct for potential losses or variations during sample processing and analysis, ensuring accurate quantification of the endogenous MitoP and MitoB. caymanchem.comcaymanchem.combiologists.com

Therefore, the MitoP/MitoB ratio, determined using this compound and MitoB-d15 as internal standards in mass spectrometry, serves as a quantitative biomarker reflecting the mitochondrial matrix H2O2 concentration. caymanchem.combiomol.comcaymanchem.comcaymanchem.com This method has been successfully applied in various models, including Drosophila, mice, and fish, to assess mitochondrial H2O2 levels in vivo. nih.govresearchgate.netcaymanchem.combiologists.com Higher MitoP/MitoB ratios indicate higher levels of mitochondrial H2O2. caymanchem.com

Synthesis and Derivatization Methodologies for Mitop D15

Chemical Synthesis Pathways for MitoB-d15 Precursor

MitoB-d15, formally named [(3-boronophenyl)methyl]triphenyl-d15-phosphonium, monobromide, serves as the direct precursor to MitoP-d15. caymanchem.combiomol.com The synthesis pathway for MitoB-d15 involves the substitution of 15 hydrogen atoms with deuterium (B1214612) in the triphenylphosphonium group. This deuteration is typically achieved through palladium-catalyzed hydrogen-deuterium exchange under controlled conditions. This method ensures uniform labeling without altering the arylboronic acid functional group present in MitoB. The triphenylphosphonium moiety is a common feature in mitochondria-targeted compounds, facilitating their accumulation within the negatively charged mitochondrial matrix. biomol.comcaymanchem.comcaymanchem.comspringernature.comnih.govcaymanchem.combioscience.co.ukspringernature.comnih.govresearchgate.net The synthesis of triphenylphosphine (B44618) derivatives with multiple deuterium atoms on the aromatic rings has been demonstrated using co-catalysts like Ru/C and Ir/C in the presence of D₂O. rsc.org

In Situ Conversion Mechanisms Leading to this compound Generation in Biological Systems

This compound is generated in biological systems through the reaction of its precursor, MitoB-d15, with hydrogen peroxide (H₂O₂) primarily within the mitochondrial matrix. biomol.comcaymanchem.comcaymanchem.comspringernature.comnih.govspringernature.comnih.gov The triphenylphosphonium cation of MitoB-d15 directs the molecule to accumulate in mitochondria, driven by the mitochondrial membrane potential. biomol.comcaymanchem.comcaymanchem.comspringernature.comnih.govcaymanchem.combioscience.co.ukspringernature.comnih.govresearchgate.net Once inside the mitochondrial matrix, the arylboronic acid moiety of MitoB-d15 selectively reacts with H₂O₂. biomol.comcaymanchem.comcaymanchem.combiomol.com This reaction results in the conversion of the boronic acid group to a hydroxyl group, yielding this compound ([(3-hydroxyphenyl)methyl]triphenyl-d5-phosphonium, monobromide). biomol.comcaymanchem.comcaymanchem.combioscience.co.uk This in situ conversion is the basis for using the MitoP/MitoB ratio, quantified by mass spectrometry, to reflect the mitochondrial matrix H₂O₂ concentration. biomol.comcaymanchem.comcaymanchem.comspringernature.comnih.govspringernature.combiomol.comglpbio.comresearchgate.net

Strategies for Mitigating Batch Variability and Ensuring Consistency in this compound Synthesis

Batch-to-batch variability in this compound synthesis can arise from differences in the level of deuterium incorporation or the purity of the triphenylphosphonium moiety. To mitigate this variability and ensure consistency, several strategies are employed. Quality control measures are crucial, including the use of techniques like NMR and high-resolution MS to verify isotopic purity (ideally >98% d15) and chemical purity for each synthesized batch. Cross-validation with a reference batch is another strategy to confirm consistency in the performance of different batches, particularly in downstream applications such as the quantification of reactive oxygen species. Maintaining strict control over synthesis parameters, including reaction conditions, reagent quality, and purification procedures, is fundamental to minimizing batch variability. researchgate.netacs.org

Analytical Techniques for Mitop D15 Quantification and Subcellular Localization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ratiometric Quantification

LC-MS/MS is a widely employed technique for quantifying MitoP and MitoB, and by extension, determining mitochondrial H₂O₂ levels through the MitoP/MitoB ratio. biomol.comcaymanchem.com MitoP-d15 serves as an internal standard in these assays to enhance accuracy and reliability. biomol.comcaymanchem.comglpbio.com

Optimizing LC-MS/MS parameters is critical for the simultaneous analysis of this compound, MitoP, MitoB-d15, and MitoB. This involves tuning parameters such as source spray voltage, cone voltage, ion source temperature, collision energy, and desolvation temperature. caymanchem.com Selective monitoring of the ions for MitoB and MitoP is performed using multiple reaction monitoring (MRM) in the same LC-MS/MS run. caymanchem.com For improved sensitivity, these transitions can be optimized by directly infusing stock solutions of the compounds into the mass spectrometer. caymanchem.com Typical LC methods involve specific gradients of mobile phases, such as acetonitrile (B52724) and water with a small percentage of formic acid. biologists.com MitoB and MitoP typically elute with overlapping peaks, with MitoB eluting slightly before MitoP. caymanchem.com

This compound and MitoB-d15 are specifically designed as internal standards for the quantification of MitoP and MitoB by LC-MS or GC-MS. biomol.comcaymanchem.combioscience.co.ukbiomol.comcaymanchem.comglpbio.com The use of these deuterated standards is essential to correct for variations that can occur during sample preparation, extraction, and mass spectrometry detection. caymanchem.com By spiking samples with known amounts of this compound and MitoB-d15, researchers can normalize the signals of the endogenous MitoP and MitoB, thereby improving the accuracy of the quantification. caymanchem.combiologists.com The response of MitoP or MitoB relative to their deuterated internal standards should exhibit linearity over a relevant concentration range, with a high correlation coefficient (r²) typically greater than 0.99. caymanchem.com

The core principle behind using MitoB and MitoP to measure mitochondrial H₂O₂ is the ratiometric analysis of their levels. biomol.comcaymanchem.com The increase in the MitoP:MitoB ratio over time directly correlates with the level of mitochondrial H₂O₂. caymanchem.com Data analysis involves quantifying the peak areas of MitoP and MitoB, normalized to their respective deuterated internal standards (this compound and MitoB-d15). The ratio of the normalized MitoP signal to the normalized MitoB signal provides a quantitative measure of mitochondrial H₂O₂ concentration. caymanchem.comnih.gov This ratiometric approach is less susceptible to variations in probe uptake or sample recovery compared to measuring MitoP levels alone.

Utilization of Deuterated this compound and MitoB-d15 as Internal Standards in Quantitative Assays

Advanced Spectroscopic Techniques for this compound Visualization

Beyond mass spectrometry, spectroscopic techniques can provide insights into the localization of this compound.

Raman microscopy can be utilized for the in situ visualization of deuterium-labeled compounds, including potentially this compound, within living cells. This technique exploits the unique vibrational modes of carbon-deuterium (C-D) bonds, which typically appear in a spectral window (around 2000-2300 cm⁻¹) that is relatively free from interference by the C-H stretching vibrations of endogenous cellular components. By detecting the Raman signal from the deuterium (B1214612) label on this compound, researchers can infer its presence and distribution within cellular structures, including mitochondria. This allows for label-free imaging of the cellular environment while specifically detecting the labeled compound.

Applications of Mitop D15 in Elucidating Mitochondrial Redox Biology

Assessment of Mitochondrial Hydrogen Peroxide Dynamics in Cellular Models

The use of MitoB, with MitoP-d15 as an internal standard, allows for the measurement of mitochondrial matrix H₂O₂ in living cells. This provides insights into the dynamic nature of mitochondrial ROS production. nih.govspringernature.com

In Vitro Applications in Diverse Cultured Cell Systems

MitoB, in conjunction with this compound for quantification, has been applied in various cultured cell systems to assess mitochondrial H₂O₂ levels. This includes studies on neuronal cells and endothelial cells, among others. For instance, research using in vitro ischemia-reperfusion models with PC-12 and bEnd.3 cells measured intracellular ROS levels, including hydrogen peroxide, to assess cellular damage and the effectiveness of interventions. frontiersin.org While this specific study used dyes like DCFH-DA and MitoSOX, the principle of measuring ROS in cultured cells is directly relevant to the application of MitoB/MitoP-d15 for targeted mitochondrial H₂O₂ assessment. The TPP cation in MitoB ensures its accumulation in mitochondria, making it suitable for studying mitochondrial H₂O₂ specifically in diverse cell types. nih.govspringernature.com

Responses to Modulators of Mitochondrial ROS Production and Signaling

MitoB, quantified using this compound, can be used to evaluate changes in mitochondrial H₂O₂ levels in response to various stimuli and modulators of mitochondrial function and ROS production. This allows researchers to investigate how different compounds or conditions affect mitochondrial redox balance. Studies involving pharmacological modulation of ROS in in vitro models, for example, by using inhibitors like acetylcysteine, demonstrate the utility of measuring ROS to understand the impact of such modulators. frontiersin.org While the cited example used different detection methods, the application of MitoB/MitoP-d15 would provide a specific measure of mitochondrial H₂O₂ in similar experimental setups.

In Vivo Quantification of Mitochondrial Oxidative Stress in Established Model Organisms

The ratiometric mass spectrometry approach using MitoB and this compound as an internal standard is particularly valuable for quantifying mitochondrial H₂O₂ in living organisms. caymanchem.comnih.govspringernature.commedchemexpress.com

Studies in Drosophila Models of Aging and Metabolic Homeostasis

Drosophila melanogaster is a widely used model organism for studying aging and metabolic homeostasis. scispace.comfrontiersin.orgresearchgate.netnih.gov The MitoB/MitoP-d15 method has been successfully applied in Drosophila to measure mitochondrial H₂O₂ levels during aging. caymanchem.commedchemexpress.com This allows researchers to investigate the link between mitochondrial oxidative stress and age-related decline, as well as the impact of metabolic interventions on mitochondrial redox balance in a living system. Studies have utilized this method to assess mitochondrial H₂O₂ in Drosophila during aging, providing insights into how mitochondrial function changes over the lifespan. caymanchem.com

Research in Caenorhabditis elegans for Redox Homeostasis and Life History Studies

Caenorhabditis elegans is another important model organism for studying aging, redox homeostasis, and life history traits. frontiersin.orguni-greifswald.denih.govnih.govresearchgate.net While direct studies using this compound in C. elegans were not explicitly detailed in the search results, the established use of MitoB and its derivatives, along with the importance of redox homeostasis in C. elegans lifespan, suggest the applicability of this method. Research in C. elegans highlights the critical role of hydrogen peroxide and oxidative stress in development, aging, and lifespan, making it a relevant model for applying tools like MitoB/MitoP-d15 to quantify mitochondrial H₂O₂. uni-greifswald.denih.gov Studies in C. elegans have investigated the impact of altered mitochondrial function and ROS production on lifespan and stress resistance. nih.gov

Utilization in Murine Models for Disease Pathogenesis Research

Murine models are extensively used in disease pathogenesis research, including studies on neurodegenerative diseases, cancer, and metabolic disorders, where mitochondrial dysfunction and oxidative stress play significant roles. upwr.edu.plcsic.esmdpi.comnih.govresearchgate.netfrontiersin.org The MitoB/MitoP-d15 method has been employed in murine models to quantify mitochondrial H₂O₂ in specific tissues. csic.escam.ac.uk This allows for the investigation of how mitochondrial oxidative stress contributes to disease progression and the evaluation of potential therapeutic interventions targeting mitochondrial ROS. For example, studies in murine models have used the ratiometric MitoP/MitoB approach to assess mitochondrial H₂O₂ in the brain in the context of neurotoxicity. csic.es This involves administering MitoB and then measuring the MitoP/MitoB ratio in brain tissue using LC-MS/MS with this compound and MitoB-d15 as internal standards. csic.es

Here is a table summarizing some illustrative findings related to mitochondrial ROS in murine models, relevant to where this compound could be applied for precise H₂O₂ quantification:

Model System/ConditionObserved Mitochondrial ROS ChangeAssociated OutcomePotential for this compound Application
Murine model of lung cancerIncreased hydrogen peroxide levelsAssociated with higher metastatic potential. Quantification of mitochondrial H₂O₂ in tumor tissue.
Murine model of Alzheimer's disease (neuronal cells)Elevated hydrogen peroxide levelsLinked to neuronal apoptosis and cognitive decline. Quantification of mitochondrial H₂O₂ in neuronal tissue.
Murine neurotoxicity model (3-NP treatment)Increased mitochondrial ROS in brain cells. csic.esCorrelated with motor impairment. csic.esPrecise ratiometric measurement of mitochondrial H₂O₂ in brain regions. csic.es

This table illustrates the types of research where this compound is a valuable tool for obtaining specific and quantitative data on mitochondrial hydrogen peroxide levels in vivo, contributing to the understanding of disease mechanisms.

Elucidation of Reactive Oxygen Species Signaling Pathways and Intercellular Communication

Mitochondria are recognized as significant sources of reactive oxygen species (ROS), particularly superoxide (B77818) anion (O₂•⁻) and hydrogen peroxide (H₂O₂), which play crucial roles as signaling molecules in various intracellular pathways and are increasingly implicated in intercellular communication nih.govfrontiersin.orgmdpi.commdpi.com. Elucidating these complex redox signaling networks requires precise methods for quantifying mitochondrial ROS levels. This compound serves as a critical tool in this endeavor, primarily as an internal standard for the mass spectrometry-based quantification of mitochondrial H₂O₂.

The measurement of mitochondrial H₂O₂ is commonly achieved using the mitochondria-targeted ratiometric probe MitoB (3-(Dihydroxyl-boronyl-)-benzyl-triphenyl-phosphonium bromide) springernature.comnih.gov. MitoB is designed with a triphenylphosphonium cation, which facilitates its accumulation within the negatively charged mitochondrial matrix springernature.combiomol.comcaymanchem.com. Once inside the mitochondria, the arylboronic moiety of MitoB reacts selectively with H₂O₂ to produce MitoP ([ (3-hydroxyphenyl)methyl]triphenylphosphonium) springernature.combiomol.comcaymanchem.com. The ratio of MitoP to MitoB reflects the concentration of mitochondrial matrix H₂O₂ over the incubation period springernature.comnih.govbiomol.com.

Quantifying the MitoP/MitoB ratio is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) biomol.comcaymanchem.com. This compound, a deuterated form of MitoP, is employed as an internal standard in these analyses biomol.comcaymanchem.com. The deuterium (B1214612) labeling in this compound provides a distinct mass signature that allows for accurate quantification of endogenous MitoP and MitoB, compensating for variations in sample processing and mass spectrometer performance biomol.comcaymanchem.com. By spiking samples with known amounts of deuterated standards like this compound and d15-MitoB, researchers can precisely determine the absolute amounts of MitoP and MitoB, and subsequently calculate the MitoP/MitoB ratio to infer mitochondrial H₂O₂ levels springernature.comnih.govnih.gov.

Studies utilizing this methodology, facilitated by this compound, have provided detailed research findings on the involvement of mitochondrial H₂O₂ in various intracellular signaling cascades. For instance, mitochondrial ROS have been shown to modulate the activity of protein kinases and phosphatases, activate transcription factors, and influence processes such as cell growth, proliferation, and immune responses nih.govmdpi.com. Research indicates that mitochondrial H₂O₂ can act as a second messenger, capable of swiftly propagating and amplifying signals intracellularly and targeting downstream molecules to trigger specific cellular effects mdpi.com. The transient nature and localized production of mitochondrial ROS allow for precise spatial and temporal signaling mdpi.comnih.gov.

Beyond intracellular events, mitochondrial ROS are also being investigated for their roles in intercellular communication. While the precise mechanisms are still being uncovered, evidence suggests that mitochondrial dysfunction and the resulting ROS production in one cell can impact neighboring cells nih.gov. This non-cell autonomous signaling can occur through various means, potentially including the release of signaling molecules influenced by mitochondrial redox status or even the transfer of mitochondria themselves between cells, for example, via tunneling nanotubes nih.govwindows.netresearchgate.net. Studies measuring mitochondrial ROS levels have contributed to understanding how this intercellular communication affects processes like cell differentiation and the response to stress nih.govresearchgate.net.

The application of this compound in quantifying mitochondrial H₂O₂ has been instrumental in generating data that supports the understanding of mitochondrial ROS as key signaling entities.

Mitop D15 in Disease Mechanism Research Preclinical Focus

Neurodegenerative Disorders and Mitochondrial Dysfunction Research

Mitochondrial dysfunction and the resulting oxidative stress are significantly implicated in the development and progression of neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD). nih.govbiologists.comroyalsocietypublishing.orgresearchgate.netresearchgate.netsemanticscholar.orgwikipedia.orgahajournals.org The accumulation of reactive oxygen species (ROS), including mitochondrial H₂O₂, plays a critical role in neuronal damage and loss observed in these conditions. royalsocietypublishing.orgresearchgate.netsemanticscholar.org MitoP-d15, as part of the MitoB/MitoP system, is employed in preclinical models to quantify mitochondrial H₂O₂ levels and investigate the contribution of mitochondrial oxidative stress to neurodegenerative processes.

Investigation of Lipid Peroxidation and Oxidative Damage in Parkinson's Disease Models

Oxidative damage, including lipid peroxidation, is a prominent feature in the brains of individuals with Parkinson's disease and is observed in preclinical models of the disorder. springernature.comwikipedia.orgahajournals.orgresearchgate.netoup.com While this compound is specifically used to quantify mitochondrial H₂O₂, studies utilizing this probe contribute to the broader understanding of oxidative stress in PD models. Increased levels of lipid peroxidation products, such as 4-hydroxynonenal (B163490) (4-HNE), have been identified as biomarkers of oxidative damage in animal models of PD and show a strong correlation with disease state. springernature.comwikipedia.orgresearchgate.netoup.com Research using the MitoB/MitoP system in PD models, such as SH-SY5Y cells treated with 6-hydroxydopamine (6-OHDA), has demonstrated an increase in the mitochondrial MitoP/MitoB ratio, indicating elevated mitochondrial H₂O₂ levels in response to the neurotoxic insult. nih.govglpbio.com This highlights the role of mitochondrial H₂O₂ as a signaling molecule in the context of oxidative stress and mitochondrial dysfunction observed in PD models.

Table 1: Change in MitoP/MitoB Ratio in a 6-OHDA Parkinson's Disease Cell Model

TreatmentTimeMitoP/MitoB Ratio (Relative to Control)
Control3 hoursBaseline
6-OHDA (50 µM)3 hoursIncreased nih.govglpbio.com

Applications in Other Neurological Conditions Characterized by Redox Imbalance

Beyond Parkinson's disease, redox imbalance is a shared characteristic across various neurological conditions. caymanchem.comsemanticscholar.orgifremer.fraacrjournals.org Mitochondrial dysfunction and altered ROS production contribute to the pathophysiology of these disorders. The MitoB/MitoP system, with this compound as the internal standard, provides a tool to assess mitochondrial H₂O₂ levels in preclinical models of these conditions, helping to elucidate the role of mitochondrial oxidative stress in their pathogenesis. For instance, studies comparing mitochondrial ROS production in different brain cell types have utilized the MitoP/MitoB ratio, revealing higher mitochondrial ROS levels in astrocytes compared to neurons. semanticscholar.org Such applications contribute to understanding cell-specific vulnerabilities and mechanisms of oxidative damage in the central nervous system.

Cardiovascular Disease Pathogenesis and Mitochondrial Redox Imbalance

Mitochondrial dysfunction and oxidative stress are central to the pathogenesis of cardiovascular diseases (CVDs), including myocardial ischemia-reperfusion (IR) injury and heart failure. caymanchem.comcaymanchem.comnih.govnih.govnih.govspringernature.com The disruption of mitochondrial function leads to impaired ATP production and excessive ROS generation, contributing to cardiomyocyte damage and death. nih.govspringernature.com Mitochondrial redox imbalance, particularly the overproduction of mitochondrial ROS like H₂O₂, plays a significant role in the injury processes observed in CVDs. caymanchem.comcaymanchem.com

Assessment of Mitochondrial H2O2 in Myocardial Ischemia-Reperfusion Injury Models

Myocardial ischemia-reperfusion injury is a major contributor to morbidity and mortality in cardiac events. The sudden restoration of blood flow to ischemic tissue can paradoxically exacerbate damage, partly due to a burst of mitochondrial ROS production. nih.govcore.ac.uk The MitoB/MitoP system, utilizing this compound for quantification, has been applied in preclinical models of myocardial IR injury to directly measure changes in mitochondrial H₂O₂. Studies in murine heart transplant models have shown a significant increase in the mitochondrial MitoP/MitoB ratio following prolonged cold ischemia time, indicating elevated mitochondrial H₂O₂ levels. nih.gov This increase in mitochondrial H₂O₂ was associated with increased oxidative damage. nih.gov Interventions aimed at reducing mitochondrial oxidative stress have been investigated using this method, demonstrating the utility of the MitoP/MitoB ratio as a marker for the efficacy of potential therapeutic strategies in IR injury. nih.gov

Table 2: MitoP/MitoB Ratio in Murine Heart Transplant Ischemia-Reperfusion Model

ConditionMitoP/MitoB Ratio (Relative Units)
Short Cold Ischemia TimeBaseline nih.gov
Prolonged Cold Ischemia TimeIncreased nih.gov
Prolonged Cold Ischemia Time + MitoQ TreatmentReduced compared to Prolonged Cold Ischemia Time nih.gov

Research in other models, such as turtle hearts subjected to anoxia and reoxygenation, has also employed the MitoB/MitoP system to assess mitochondrial H₂O₂ production in the context of IR-like stress. These studies have revealed differences in the mitochondrial ROS response compared to mammalian models. royalsocietypublishing.orgaacrjournals.org

Cancer Biology: Role of Mitochondrial ROS in Tumorigenesis and Progression

Mitochondrial ROS are increasingly recognized for their multifaceted roles in cancer biology, influencing processes from tumorigenesis to progression and metastasis. biomol.comglpbio.comifremer.fr While high levels of ROS can induce cell death, moderate levels can act as signaling molecules promoting cell proliferation, survival, and adaptation to the tumor microenvironment. ifremer.fr Mitochondria are a significant source of ROS in cancer cells. glpbio.com The MitoB/MitoP system provides a tool to investigate mitochondrial H₂O₂ levels in cancer models and understand its contribution to the altered redox signaling in cancer cells. Studies examining the tumor microenvironment have utilized the MitoP/MitoB ratio to assess mitochondrial ROS (H₂O₂) levels, demonstrating how mitochondrial function in stromal cells can influence metastatic potential. biomol.comspringernature.com

Metabolic Disorders and Oxidative Stress Contributions

Metabolic disorders, including diabetes and obesity, are associated with increased oxidative stress and mitochondrial dysfunction. nih.govbiologists.com Dysregulated nutrient metabolism can lead to excessive ROS production by mitochondria, contributing to insulin (B600854) resistance, tissue damage, and the development of complications. nih.govnih.govbiologists.com The MitoB/MitoP system can be applied in preclinical models of metabolic disorders to quantify mitochondrial H₂O₂ and investigate the link between metabolic dysregulation and mitochondrial oxidative stress. Studies in models related to metabolic imbalances, such as a preeclampsia rat model which involves metabolic alterations, have shown elevated mitochondrial H₂O₂ levels as measured by the MitoP/B ratio. researchgate.net This highlights the utility of the probe in assessing mitochondrial oxidative stress in the context of metabolic dysfunction. The relationship between metabolic rate and mitochondrial H₂O₂ production has also been explored using the MitoB/MitoP system in animal models. researchgate.netnih.gov

Table 3: MitoP/MitoB Ratio in Kidney Tissue of a Preeclampsia Rat Model

Aging Processes and Mitochondrial Oxidative Damage Contributions

Mitochondria are central organelles involved in energy production, but they are also a major source of reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2). Mitochondrial oxidative damage, largely attributed to excessive mitochondrial H2O2, is a significant contributor to the aging process and the pathogenesis of various age-related diseases. Research into these mechanisms necessitates accurate methods for quantifying mitochondrial matrix H2O2 levels in living systems.

The development of mitochondria-targeted probes has been crucial in advancing this research. One such system utilizes the ratiometric mass spectrometry probe MitoB. MitoB is designed with a triphenylphosphonium cation, which facilitates its accumulation within the negatively charged mitochondrial matrix. nih.govcaymanchem.com Once inside the mitochondria, the arylboronic acid moiety of MitoB reacts selectively with hydrogen peroxide, undergoing an oxidation reaction to produce MitoP, a phenol (B47542) product. nih.govcaymanchem.com

The ratio of MitoP to the remaining MitoB within the mitochondria provides a quantitative indicator of the mitochondrial matrix H2O2 concentration over a given period. nih.govcaymanchem.com Accurate quantification of both MitoB and MitoP is essential for determining this ratio and, consequently, the H2O2 levels. This is where the deuterated compound this compound plays a critical role.

This compound is a stable, isotopically labeled analog of MitoP, containing 15 deuterium (B1214612) atoms. biomol.comcaymanchem.com It is used as an internal standard in mass spectrometry-based quantification methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). nih.govbiomol.comcaymanchem.comnih.gov By adding a known amount of this compound to biological samples, researchers can accurately quantify the amount of endogenous MitoP present, as well as MitoB, compensating for potential variations during sample processing and analysis. nih.gov

The application of the MitoB/MitoP system, enabled by the use of this compound as an internal standard, has provided valuable insights into the role of mitochondrial H2O2 in aging and oxidative damage in preclinical models. For instance, this methodology has been applied in studies using Drosophila to measure mitochondrial H2O2 levels during the aging process. nih.govcaymanchem.com These studies contribute to the understanding of how mitochondrial oxidative stress changes with age and its potential impact on cellular function and lifespan. The ability to precisely measure mitochondrial H2O2 allows researchers to correlate specific levels of oxidative stress with observed aging phenotypes and disease progression in various tissues and organisms. caymanchem.com This quantitative data is fundamental for investigating the mechanisms by which mitochondrial ROS contribute to age-associated conditions, including neurodegeneration, cardiovascular disease, and cancer. caymanchem.com

The research findings derived from using this compound in conjunction with the MitoB/MitoP system highlight the critical link between mitochondrial oxidative environments and the aging trajectory. By providing a reliable method for quantifying mitochondrial H2O2, this compound facilitates studies that explore interventions aimed at mitigating mitochondrial oxidative damage and potentially slowing age-related decline.

Here is a conceptual representation of the measurement process facilitated by this compound:

ComponentDescriptionRole in MeasurementQuantification MethodEnabled by this compound
MitoBMitochondria-targeted probeReacts with mitochondrial H2O2 to form MitoPLC-MS/GC-MSIndirectly, via the ratio
Mitochondrial H2O2Reactive oxygen species in mitochondrial matrixOxidizes MitoB to MitoPCalculated from MitoP/MitoB ratioDirectly, the target of measurement
MitoPPhenol product formed from MitoB + H2O2Biomarker of mitochondrial H2O2 levelsLC-MS/GC-MSYes
This compoundDeuterated internal standard for MitoPEnsures accurate quantification of MitoPLC-MS/GC-MSN/A (is the standard)
MitoP/MitoB RatioReflects mitochondrial matrix H2O2 concentrationQuantitative measure of oxidative stressCalculation from quantified MitoP and MitoBYes

This table illustrates how this compound is integral to obtaining the quantitative data necessary to assess mitochondrial oxidative stress, a key factor in aging processes and related diseases.

Methodological Considerations and Future Directions in Mitop D15 Research

Challenges in Maintaining Isotopic Purity and Experimental Consistency Across Studies

Maintaining high isotopic purity of MitoP-d15 is crucial for accurate quantification when used as an internal standard in mass spectrometry. The reported purity for this compound is typically ≥99% deuterated forms (d1-d15) caymanchem.combiomol.com. Variability in deuterium (B1214612) incorporation during synthesis can lead to batch-to-batch inconsistencies, potentially affecting the accuracy of the MitoP/MitoB ratio measurements . Researchers should implement rigorous quality control measures, such as using NMR and high-resolution mass spectrometry, to verify the isotopic purity of each batch . Cross-validation with a reference batch can further help confirm consistency in quantification results .

Experimental consistency across different studies using this compound can also be challenging due to variations in sample preparation protocols, mass spectrometry parameters, and data analysis methods. Standardizing procedures for mitochondrial isolation, LC-MS/MS analysis, and data normalization is essential to ensure comparability of results across diverse biological research contexts .

Standardization Protocols for this compound Usage in Diverse Biological Research Contexts

Standardization of protocols for using this compound is vital for reliable and reproducible results in diverse biological research areas, including studies on oxidative stress, mitochondrial dysfunction, aging, and various diseases caymanchem.com. Key aspects requiring standardization include:

Sample Preparation: Consistent methods for isolating mitochondria from different cell types or tissues are necessary to minimize contamination from other cellular compartments, which could affect the measured MitoP/MitoB ratio .

LC-MS/MS Parameters: Optimization and standardization of liquid chromatography columns (e.g., reverse-phase C18), mobile phases, and mass spectrometry settings (e.g., ionization mode, fragmentation parameters) are critical for consistent and sensitive detection and quantification of MitoP and this compound .

Calibration and Quantification: Establishing standardized procedures for generating calibration curves using known concentrations of MitoP and this compound is crucial for accurate quantification . Using deuterated internal standards like this compound helps correct for matrix effects during mass spectrometry analysis .

Data Analysis: Consistent approaches to data processing, normalization (e.g., using the MitoP/MitoB ratio), and statistical analysis are required for meaningful comparisons between experimental groups and across studies.

Advancements in In Vivo Imaging Modalities for Real-Time Redox Monitoring

While this compound is primarily used in mass spectrometry-based quantification, advancements in in vivo imaging modalities are crucial for complementing such measurements with spatial and temporal information on mitochondrial redox states in living organisms. Techniques like two-photon microscopy coupled with genetically encoded redox biosensors, such as those based on redox-sensitive Green Fluorescent Protein (roGFP) targeted to mitochondria, allow for real-time, in vivo monitoring of mitochondrial redox changes nih.govbiorxiv.org. These imaging techniques can visualize mitochondrial oxidative stress in specific tissues and cell types in living animals nih.govbiorxiv.org.

Raman microscopy has also been explored for visualizing deuterium-labeled compounds within living cells, potentially offering a label-free approach to track molecules like this compound based on the unique vibrational modes of C-D bonds . Integrating mass spectrometry data obtained using this compound with in vivo imaging data from techniques like two-photon microscopy could provide a more comprehensive understanding of mitochondrial redox dynamics in health and disease.

Potential for Development of Next-Generation Mitochondria-Targeted Probes and Diagnostics

The success of mitochondria-targeted probes like MitoB, and the utility of their deuterated standards like this compound, highlight the potential for developing next-generation probes and diagnostics for mitochondrial redox biology. Future probes could aim for:

Enhanced Specificity: Developing probes with even greater specificity for particular reactive oxygen or nitrogen species within the mitochondrial sub-compartments.

Multiplexing Capabilities: Designing probes that can simultaneously measure multiple redox parameters or other mitochondrial indicators.

Improved In Vivo Performance: Creating probes with enhanced pharmacokinetic properties, better tissue penetration, and reduced phototoxicity for improved in vivo imaging and quantification.

Diagnostic Applications: Translating research probes into diagnostic tools for assessing mitochondrial dysfunction and oxidative stress in clinical settings, potentially aiding in the diagnosis and monitoring of diseases linked to mitochondrial redox imbalance nih.gov.

The development of new mitochondria-targeted molecules, including those with diagnostic capabilities, is an active area of research driven by the implicated role of mitochondrial oxidative stress in various pathologies, including neurodegenerative diseases, metabolic disorders, and aging nih.govnih.govcam.ac.uk.

Unanswered Questions and Prospective Research Avenues in Mitochondrial Redox Biology

Despite significant progress facilitated by tools like this compound, several unanswered questions and prospective research avenues remain in mitochondrial redox biology:

Precise Localization and Dynamics: While TPP-based probes target mitochondria, understanding the precise localization and dynamics of probes and their reaction products within different mitochondrial sub-compartments (matrix, inner membrane, intermembrane space) is crucial for interpreting results accurately.

Redox Signaling Pathways: Further elucidation is needed on how mitochondrial redox signals, such as changes in H2O2 concentration reflected by the MitoP/MitoB ratio, are transmitted to other cellular compartments and influence various cellular processes nih.govmdpi.com.

Role in Disease Pathogenesis: While mitochondrial oxidative stress is implicated in numerous diseases, its exact causal role and mechanisms in specific pathologies require further investigation biorxiv.orgnih.govcam.ac.uk. Tools like this compound can continue to be instrumental in quantifying mitochondrial H2O2 in disease models.

Therapeutic Targeting: Identifying and validating mitochondrial redox pathways as therapeutic targets for diseases linked to oxidative stress is a key research area biorxiv.orgcam.ac.uk. Understanding the nuances of mitochondrial redox homeostasis is essential for developing effective interventions researchgate.net.

Integration with Other Omics Data: Integrating mass spectrometry data obtained using this compound with other omics data (e.g., proteomics, metabolomics) can provide a more holistic view of mitochondrial function and redox biology.

These questions underscore the ongoing need for sophisticated tools and rigorous methodologies, where compounds like this compound play a valuable role, to advance our understanding of mitochondrial redox biology and its implications for health and disease nih.gov.

Q & A

Q. What are the primary applications of MitoP-d15 in mitochondrial oxidative stress studies, and how does its chemical structure influence these applications?

this compound is a mitochondria-targeted compound used to quantify lipid peroxidation, a marker of oxidative stress. Its design incorporates a triphenylphosphonium (TPP) moiety for mitochondrial membrane potential-driven accumulation and a deuterated alkyl chain (d15) to stabilize against autoxidation during experiments . Methodologically, researchers should validate its localization using fluorescence microscopy or subcellular fractionation followed by mass spectrometry. Baseline measurements in control vs. stress-induced models (e.g., hypoxia) are critical to establish specificity .

Q. What experimental protocols are recommended for quantifying this compound in complex biological matrices?

Quantification typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects. Key steps include:

  • Sample preparation : Mitochondrial isolation via differential centrifugation to minimize cytosolic contamination.
  • Chromatography : Reverse-phase columns (e.g., C18) with mobile phases optimized for resolving this compound from isomers.
  • Calibration : Linear regression using spiked standards (1–100 nM range) to ensure accuracy .

Q. How can researchers control for batch-to-batch variability in this compound synthesis?

Batch variability arises from differences in deuterium incorporation or TPP purity. Mitigation strategies include:

  • Quality control : NMR and high-resolution MS to verify isotopic purity (>98% d15).
  • Cross-validation : Parallel experiments with a reference batch to confirm consistency in ROS quantification .

Advanced Research Questions

Q. What are the limitations of this compound in distinguishing site-specific ROS production within mitochondrial subcompartments?

While this compound localizes to the mitochondrial matrix, it may not differentiate ROS from the intermembrane space or outer membrane. Advanced approaches include:

  • Compartment-specific probes : Co-localization with markers like cytochrome c (intermembrane space) or MAO-B (outer membrane).
  • Knockdown models : Silencing ROS-generating enzymes (e.g., NOX4) to isolate contributions .

Q. How should researchers address contradictory data when using this compound in hyperpolarized vs. depolarized mitochondrial models?

Discrepancies often stem from TPP’s dependence on membrane potential. Solutions involve:

  • Normalization : Express data relative to mitochondrial membrane potential (ΔΨm) measured via JC-1 or TMRM probes.
  • Depolarization controls : Treat samples with carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to validate TPP-dependent accumulation .

Q. What statistical frameworks are optimal for analyzing time-resolved this compound data in dynamic ROS flux studies?

Time-series data require mixed-effects models to account for intra- and inter-sample variability. Key parameters:

  • Fixed effects : Treatment, timepoint.
  • Random effects : Biological replicates or technical batches. Tools like R’s lme4 or Python’s statsmodels can model non-linear kinetics (e.g., burst ROS production) .

Methodological Challenges and Solutions

Q. How can researchers integrate this compound data with omics datasets (e.g., transcriptomics) to map ROS signaling pathways?

  • Multi-omics alignment : Use pathway enrichment tools (e.g., GSEA) to link ROS peaks with upregulated stress-response genes.
  • Causal inference : Apply Bayesian networks to infer directionality between ROS levels and downstream targets .

Q. What validation strategies are critical when using this compound in non-model organisms with divergent mitochondrial physiology?

  • Comparative assays : Validate mitochondrial uptake efficiency against established models (e.g., murine vs. zebrafish).
  • Probe modification : Adjust TPP lipophilicity via alkyl chain length to match organism-specific membrane potentials .

Data Reporting Standards

Q. What metadata should accompany this compound datasets to ensure reproducibility?

  • Essential parameters : Mitochondrial purity (% cytochrome c oxidase activity), LC-MS/MS instrument settings (e.g., collision energy), and ΔΨm values.
  • FAIR principles : Upload raw spectra to repositories like MetaboLights with DOI-linked metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.